molecular formula C10H16O3 B14317849 3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate CAS No. 111903-68-5

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate

Katalognummer: B14317849
CAS-Nummer: 111903-68-5
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: MPPAWTUIQNLZHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate is an organic compound with the molecular formula C10H16O3. This compound is known for its unique structure, which includes a 3-methylbut-2-en-1-yl group and a 2-methyl-3-oxobutanoate group. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate can be achieved through several methods. One common method involves the reaction of 3-methylbut-2-en-1-ol with 2-methyl-3-oxobutanoic acid under esterification conditions. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous addition of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methylbut-2-en-1-yl pivalate
  • 3-Methyl-2-buten-1-ol
  • 2-Methyl-3-buten-2-ol

Uniqueness

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate is unique due to its specific ester linkage and the presence of both a 3-methylbut-2-en-1-yl group and a 2-methyl-3-oxobutanoate group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds.

Eigenschaften

CAS-Nummer

111903-68-5

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

3-methylbut-2-enyl 2-methyl-3-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-7(2)5-6-13-10(12)8(3)9(4)11/h5,8H,6H2,1-4H3

InChI-Schlüssel

MPPAWTUIQNLZHO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C)C(=O)OCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.